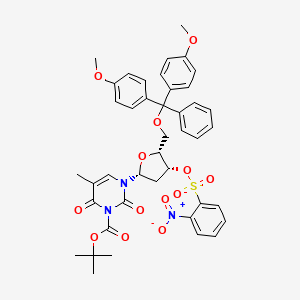
Ethylenediaminetetraacetic acid-D16
Übersicht
Beschreibung
Ethylenediaminetetraacetic acid-D16 (EDTA-D16) is a metal chelator . It binds to metal divalent and trivalent cations including calcium, showing activities of anticoagulant and anti-hypercalcemic . It’s also used as a chelator of divalent cations and inhibits enzymes such as metalloproteases that require divalent cations for activity .
Synthesis Analysis
EDTA was first described in 1935 by Ferdinand Münz, who prepared the compound from ethylenediamine and chloroacetic acid . Today, EDTA is mainly synthesized from ethylenediamine (1,2-diaminoethane), formaldehyde, and sodium cyanide . In a study, ethylenediaminetetraacetic acid-functionalized cellulose (Cell-EDTA) was obtained through the esterification of cellulose (Cell) with ethylenediaminetetraacetic dianhydride .Molecular Structure Analysis
The molecular formula of EDTA is C10H16N2O8 . The structure of EDTA can be viewed using Java or Javascript .Chemical Reactions Analysis
EDTA is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+ ), forming water-soluble complexes even at neutral pH . It is thus used to dissolve Fe- and Ca-containing scale as well as to deliver iron ions under conditions where its oxides are insoluble .Physical And Chemical Properties Analysis
EDTA is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and 160 parts of boiling water. It’s slightly soluble in cold water, insoluble in ethanol and general organic solvents . It can form extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals .Wissenschaftliche Forschungsanwendungen
Environmental Impact Analysis EDTA, a common aminopolycarboxylate, is used in various industrial and domestic products to solubilize or inactivate metal ions. However, its high polarity and partial low degradability have led to its significant presence in aquatic environments, including in drinking water. Research has been conducted to evaluate its pollution levels in different types of water in Germany, highlighting environmental concerns related to its widespread use (Schmidt, Fleig, Sacher, & Brauch, 2004).
Biodegradability and Alternatives The persistence of EDTA and similar chelating agents in aquatic systems has raised environmental concerns. Studies have explored biodegradable alternatives for applications in various fields like agriculture, detergents, and waste treatment. Compounds such as NTA, EDDS, and IDS are considered promising replacements for EDTA due to their biodegradability and metal chelation abilities (Pinto, Neto, & Soares, 2014).
Analytical Methods for Determination Analytical techniques for determining EDTA, especially in environmental samples, have been reviewed. These include chromatographic, electrochemical, spectrophotometric, titrimetric, and atomic absorption methods. Understanding these techniques is crucial for monitoring and managing EDTA's presence in natural waters (Sillanpää & Sihvonen, 1997).
Interference with Biological Processes EDTA can interfere with biological processes, as observed in its interaction with mineral trioxide aggregate (MTA) used in dental procedures. EDTA disrupts the hydration of MTA, affecting its crystalline structure and biocompatibility, which is significant for dental applications (Lee et al., 2007).
Aquaculture Application In aquaculture, specifically in the development of green-lipped mussel embryos, EDTA has shown beneficial effects. It significantly improves embryo development, suggesting its role in reducing metal toxicity and stress during the cultivation process (Gale, Burritt, & Adams, 2016).
Genotoxic and Mutagenic Effects EDTA's applications in plant research have been studied, revealing its impact on morphological and cytogenetic characteristics. For instance, its genotoxic and mutagenic effects on barley seedlings have been observed, influencing germination rates and growth parameters (Ilbas, Eroğlu, & Eroğlu, 2006).
Wirkmechanismus
Target of Action
Ethylenediaminetetraacetic Acid-D16, also known as Ethylenediaminetetraacetic acid, primarily targets metal ions, including divalent and trivalent cations such as calcium, magnesium, lead, and iron . It is a chelating agent, meaning it binds to these metal ions, forming stable, water-soluble complexes .
Mode of Action
The mode of action of this compound involves the formation of chelates with divalent and trivalent metals . A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron, and mercury . This interaction results in the sequestration of these metal ions, preventing them from participating in other chemical reactions .
Biochemical Pathways
This compound affects various biochemical pathways due to its ability to bind and sequester metal ions. For instance, it can prevent metal ion impurities from modifying the colors of dyed products in the textile industry . In the pulp and paper industry, it inhibits the ability of metal ions, especially Mn 2+, from catalyzing the disproportionation of hydrogen peroxide . In tissue culture, it’s used as a chelating agent that binds to calcium and prevents joining of cadherins between cells, preventing clumping of cells grown in liquid suspension, or detaching adherent cells for passaging .
Pharmacokinetics
It is known that the compound can be administered intravenously or intramuscularly . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the removal of certain metal ions from the body or from specific biochemical reactions. This can have various effects depending on the context. For instance, it can be used to treat conditions like lead poisoning and high calcium levels in the blood . It also decreases the metal ion-catalyzed oxidative damage to proteins, allowing maintenance of a reducing environment during protein purification .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in phytoremediation, this compound is used to improve heavy metal mobility and bioavailability in soil . Its effects on soil properties essential to phytoremediation success and ecosystem health are still being studied .
Safety and Hazards
EDTA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute inhalation toxicity - dusts and mists, serious eye damage/eye irritation, and specific target organ toxicity - (repeated exposure) with target organs being the respiratory system . It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Biochemische Analyse
Biochemical Properties
Ethylenediaminetetraacetic acid-D16 plays a crucial role in biochemical reactions by chelating metal ions such as calcium, magnesium, and iron. This chelation prevents metal ion-catalyzed oxidative damage to proteins and maintains a reducing environment during protein purification . This compound interacts with enzymes and proteins that require metal ions as cofactors, inhibiting their activity by sequestering the metal ions. For example, it can inhibit metalloproteases by binding to the metal ions in their active sites .
Cellular Effects
This compound affects various types of cells and cellular processes by chelating essential metal ions. This chelation can disrupt cell signaling pathways that depend on metal ions, such as calcium signaling . Additionally, this compound can influence gene expression and cellular metabolism by altering the availability of metal ions required for enzyme activity . For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. By binding to metal ions, this compound prevents these ions from participating in biochemical reactions . This chelation can inhibit enzyme activity by removing essential cofactors from the enzyme’s active site . Additionally, this compound can induce changes in gene expression by altering the availability of metal ions required for transcription factor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its chelating activity can decrease over time if it binds to metal ions present in the environment . Long-term exposure to this compound can lead to changes in cellular function, such as altered enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing significant toxicity . At high doses, it can lead to adverse effects such as renal toxicity and disruption of essential metal ion homeostasis . Threshold effects have been observed, where the chelating activity of this compound becomes saturated at higher concentrations, leading to diminished efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions, altering metabolic flux and metabolite levels . For example, this compound can inhibit the activity of enzymes involved in the citric acid cycle by chelating metal ions required for their function . This inhibition can lead to changes in cellular energy metabolism and overall metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It can be taken up by cells via endocytosis or through specific metal ion transporters . Once inside the cell, this compound can localize to various cellular compartments, depending on the distribution of metal ions . Its accumulation in specific tissues can be influenced by the presence of metal ions and the expression of metal ion transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with metal ions and binding proteins . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria by binding to metal ions required for mitochondrial enzyme activity . This localization can affect its activity and function within the cell .
Eigenschaften
IUPAC Name |
deuterio 2-[[2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-1,1,2,2-tetradeuterioethyl]-(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-PZVDDEMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



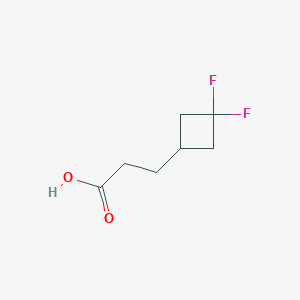
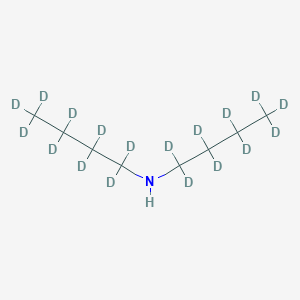

![(2,5-Dioxopyrrolidin-1-yl) (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1433839.png)
![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1433840.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)
![Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate](/img/structure/B1433842.png)
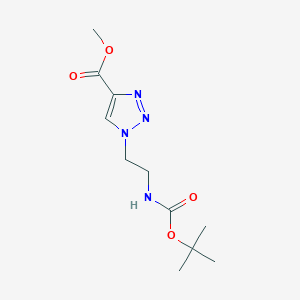
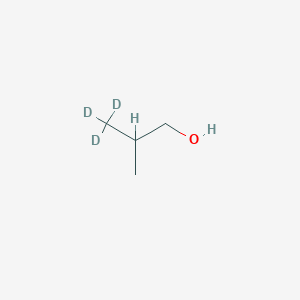
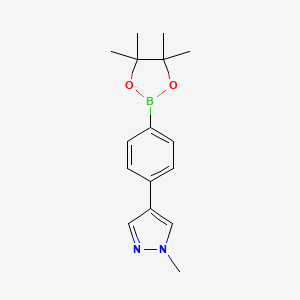
![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)

